molecular formula C23H24N4O B2368722 1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone CAS No. 1206985-58-1

1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone

Cat. No. B2368722
M. Wt: 372.472
InChI Key: DDFZELBSDQIARD-UHFFFAOYSA-N
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Description

Imidazoles and indoles are both important heterocyclic compounds. Imidazoles are key components to functional molecules that are used in a variety of everyday applications . Indoles, on the other hand, are commonly found in many natural products and pharmaceuticals.


Synthesis Analysis

The synthesis of substituted imidazoles has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole . The methodologies used are based around the functional group compatibility of the process and resultant substitution patterns around the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of imidazoles and indoles can also vary widely. For example, the melting point, boiling point, and density can differ significantly depending on the specific compound and its functional groups .

Scientific Research Applications

Antimycotic and Antibacterial Applications

  • Compounds similar to 1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone have been investigated for their antimycotic activity. For example, a series of compounds including (benzo[b]thienyl)methyl ethers of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-ethanol showed promising antifungal properties (Raga et al., 1992).
  • Azole-containing piperazine derivatives, closely related in structure, exhibited significant antibacterial and antifungal activities in vitro (Gan, Fang, & Zhou, 2010).

Neuroprotective Potential

  • Certain indole derivatives, which are structurally related, have shown potential as neuroprotective agents. They act as potent ligands of the GluN2B-subunit-containing NMDA receptor and also demonstrate antioxidant properties (Buemi et al., 2013).

Anti-inflammatory Applications

  • Similar compounds, such as 1-(4-substituted)-2-(−4-(piperazine-1-yl) bis-thiazole-5-yl) 2-Methyl-4-Nitro-1H-imidazole-1-yl) ethanone, have been synthesized and evaluated for their anti-inflammatory activities. These compounds showed promising results in both in-vitro and in-vivo anti-inflammatory studies (Ahmed, Molvi, & Khan, 2017).

Cancer Research Applications

  • Some derivatives of 1H-benzo[d]imidazol have been explored for their potential application in cancer treatment, particularly as anaplastic lymphoma kinase inhibitors (Teffera et al., 2013).

Synthesis and Structural Characterization

  • Various research efforts have focused on the synthesis and structural characterization of related compounds. These studies contribute to understanding the properties and potential applications of these compounds in different fields (Zhu et al., 2012).

Safety And Hazards

Compounds containing imidazoles and indoles can have various safety and hazard profiles. Some may be irritants and require appropriate handling and storage procedures .

Future Directions

The future directions in the study of imidazoles and indoles are likely to involve further exploration of their synthesis and applications. This could include the development of new synthetic methodologies, the discovery of new functional molecules, and the investigation of new biological targets .

properties

IUPAC Name

1-[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-2-indol-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O/c28-23(16-26-14-11-19-5-1-3-7-21(19)26)25-12-9-18(10-13-25)15-27-17-24-20-6-2-4-8-22(20)27/h1-8,11,14,17-18H,9-10,12-13,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFZELBSDQIARD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC3=CC=CC=C32)C(=O)CN4C=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone

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